molecular formula C7H12Br2N2 B2643594 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide CAS No. 1909309-52-9

5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide

Cat. No.: B2643594
CAS No.: 1909309-52-9
M. Wt: 283.995
InChI Key: BLRDIPISORTWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide” is a chemical compound used in scientific research . It exhibits unique properties that enable its application in various domains, including drug synthesis and molecular biology studies.


Molecular Structure Analysis

The molecular weight of “this compound” is 283.99 . The InChI code is 1S/C7H11BrN2.BrH/c1-10-6-9-5-7 (10)3-2-4-8;/h5-6H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 283.99 . It is stored at 4 degrees Celsius .

Scientific Research Applications

CO2 Capture Applications

One notable application of 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide is in the field of CO2 capture. Specifically, a task-specific ionic liquid was created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, which resulted in a new room temperature ionic liquid that can reversibly sequester CO2 as a carbamate salt. This ionic liquid is comparable in efficiency to commercial amine sequestering agents but has the added benefits of being nonvolatile and not requiring water to function, making it a promising agent for CO2 capture applications (Bates et al., 2002).

Material Science and Synthesis

The compound has been involved in various material science and synthesis applications. For instance, it has been used in bromination reactions of certain imidazole complexes, leading to the production of various bromoimidazole complexes with specific properties and potential applications in material science (Blackman et al., 1991). Additionally, the synthesis of imidazo[1,2-a]pyridines is reported to be crucial due to its wide range of applications in medicinal chemistry, and this compound plays a role in such syntheses (Bagdi et al., 2015).

Pharmaceutical and Therapeutic Applications

In the pharmaceutical realm, the compound was used in the development of a novel ionic liquid-based microemulsion system for the dermal delivery of 5-fluorouracil, demonstrating improved solubility, permeation, and therapeutic efficacy, highlighting its potential in enhancing drug delivery systems (Goindi et al., 2014).

Nanotechnology

In nanotechnology, the compound has been utilized in the hydrothermal synthesis of ionic liquid-capped carbon quantum dots. These dots exhibited high thermal stability and anion responsiveness, indicating potential applications in various fields due to their unique properties (Wang et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

5-(3-bromopropyl)-1-methylimidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2.BrH/c1-10-6-9-5-7(10)3-2-4-8;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRDIPISORTWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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